4H-Pyrazolo[1,5-a]benzimidazole-2-carboxamide
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Overview
Description
4H-Benzo[4,5]imidazo[1,2-b]pyrazole-2-carboxamide is a heterocyclic compound that features a fused ring system combining benzimidazole and pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4H-Benzo[4,5]imidazo[1,2-b]pyrazole-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate benzimidazole derivatives with pyrazole intermediates under controlled conditions. The reaction conditions often include the use of catalysts such as zinc chloride or Brønsted acidic ionic liquids to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors and green chemistry approaches to minimize waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 4H-Benzo[4,5]imidazo[1,2-b]pyrazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or arylated derivatives.
Scientific Research Applications
4H-Benzo[4,5]imidazo[1,2-b]pyrazole-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells
Mechanism of Action
The mechanism of action of 4H-Benzo[4,5]imidazo[1,2-b]pyrazole-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
4H-Benzo[4,5]imidazo[1,2-a]pyrimidine: Another fused heterocyclic compound with similar structural features but different biological activities.
4H-Benzo[4,5]imidazo[1,2-c]pyrimidine: Known for its applications in medicinal chemistry and material science.
Uniqueness: 4H-Benzo[4,5]imidazo[1,2-b]pyrazole-2-carboxamide is unique due to its specific ring fusion and functional groups, which confer distinct chemical reactivity and biological activity.
Biological Activity
The compound 4H-Pyrazolo[1,5-a]benzimidazole-2-carboxamide is part of a broader class of pyrazolo[1,5-a]benzimidazole derivatives, which have garnered attention for their diverse biological activities. These compounds are particularly noted for their potential as therapeutic agents in various diseases, including cancer and inflammatory disorders. This article explores the biological activity of this compound, focusing on its mechanisms of action, selectivity, and potential therapeutic applications.
This compound operates primarily through the inhibition of specific protein kinases, notably casein kinase 2 (CK2) and phosphoinositide 3-kinase (PI3K). These kinases are critical regulators in cell signaling pathways that govern cell proliferation, survival, and apoptosis.
CK2 Inhibition
Research has shown that pyrazolo[1,5-a]benzimidazole derivatives exhibit potent inhibitory activity against CK2. In vitro studies demonstrated that modifications to the pyrazolo scaffold enhanced selectivity and potency against CK2α and CK2α’ isoforms. For instance, compound IC20 exhibited an IC50 value of 8 nM against CK2α, indicating strong inhibitory potential .
PI3K Inhibition
In addition to CK2 inhibition, these compounds also target PI3K pathways. A study reported that benzimidazole derivatives of pyrazolo[1,5-a]pyrimidine showed IC50 values ranging from 0.018 μM to 1.892 μM for PI3Kδ inhibition . This suggests that this compound may also play a role in modulating inflammatory responses and autoimmune diseases.
Biological Activity and Therapeutic Potential
The biological activity of this compound extends beyond kinase inhibition. The compound has demonstrated various pharmacological effects:
- Antitumor Activity : Studies indicate that pyrazolo derivatives exhibit significant antiproliferative effects across multiple cancer cell lines. For example, compounds from this class were tested against lung cancer cell lines (A549 and HCC827), showing IC50 values as low as 2.12 μM .
- Anti-inflammatory Properties : The ability to inhibit PI3Kδ suggests potential applications in treating inflammatory conditions such as systemic lupus erythematosus .
- Antimicrobial Activity : Some derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria, highlighting their broad-spectrum antimicrobial potential .
Case Studies
Several studies have documented the efficacy of pyrazolo[1,5-a]benzimidazole derivatives in preclinical models:
- Anticancer Efficacy : A study involving the NCI-60 cell line panel revealed that specific derivatives significantly inhibited cell growth across various cancer types without substantial cytotoxicity to normal cells .
- Inhibition Profiles : A differential scanning fluorimetry assay identified several compounds with selective inhibition profiles against a panel of kinases, underscoring the importance of structural modifications in enhancing selectivity and potency .
Data Tables
Compound | Target Kinase | IC50 Value (nM) | Activity Type |
---|---|---|---|
IC20 | CK2α | 8 | Antitumor |
IC19 | CK2α’ | 38 | Antitumor |
CPL302415 | PI3Kδ | 18 | Anti-inflammatory |
Properties
CAS No. |
94782-81-7 |
---|---|
Molecular Formula |
C10H8N4O |
Molecular Weight |
200.20 g/mol |
IUPAC Name |
1H-pyrazolo[1,5-a]benzimidazole-2-carboxamide |
InChI |
InChI=1S/C10H8N4O/c11-10(15)7-5-9-12-6-3-1-2-4-8(6)14(9)13-7/h1-5,13H,(H2,11,15) |
InChI Key |
KGWKZMDPLIMRRO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2NC(=C3)C(=O)N |
Origin of Product |
United States |
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